8-Bromo-7-chloroquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-7-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
JBQBZOYQEVVPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Br)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Bromo 7 Chloroquinolin 3 Amine and Analogous Quinoline Systems
Established Synthetic Protocols for Quinoline (B57606) Ring System Construction
The formation of the quinoline ring is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for a multitude of synthetic derivatives. These classical methods, though sometimes requiring harsh conditions, remain highly relevant. nih.govnih.gov
Overview of Classical Cyclization Reactions
The classical syntheses of quinolines are primarily cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring of an aniline (B41778) derivative. Each of these reactions has its own scope and limitations, making the choice of method dependent on the desired substitution pattern.
A comparative overview of these classical methods is presented below:
| Reaction | Reactants | Key Features & Products |
| Gould–Jacobs Reaction | Aniline and an ethoxymethylenemalonate ester. wikipedia.org | Forms 4-hydroxyquinoline-3-carboxylic acid derivatives. The reaction proceeds via condensation followed by thermal cyclization. wikipedia.orgyoutube.com It is particularly effective for anilines bearing electron-donating groups. wikipedia.org |
| Friedländer Synthesis | An o-aminobenzaldehyde or o-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com | A versatile method that can be catalyzed by acids or bases, or even proceed thermally, to yield substituted quinolines. wikipedia.orgjk-sci.comnih.gov The choice of reactants directly dictates the substitution pattern on the newly formed pyridine ring. nih.gov |
| Pfitzinger Reaction | Isatin (B1672199) and a carbonyl compound in the presence of a base. nih.gov | This reaction provides quinoline-4-carboxylic acids. The isatin ring is opened under basic conditions and then condenses with the carbonyl compound before cyclization. |
| Skraup Synthesis | Aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. numberanalytics.com | A classic but often vigorous reaction that typically yields quinoline itself or derivatives substituted on the benzene ring. nih.govnumberanalytics.com Modified versions can produce quinolines substituted on the heterocyclic ring. nih.gov |
| Doebner–von Miller Reaction | Aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org | A variation of the Skraup synthesis, this method is catalyzed by acids and can produce a wider range of substituted quinolines. nih.govwikipedia.org However, it can be prone to polymerization of the carbonyl compound. nih.gov |
| Conrad–Limpach Synthesis | Aniline and a β-ketoester. wikipedia.org | This reaction can yield either 4-hydroxyquinolines (kinetic product) or 2-hydroxyquinolines (thermodynamic product) depending on the reaction conditions. wikipedia.orgsynarchive.comquimicaorganica.org |
Adaptation of General Quinoline Syntheses for Halogenated Precursors
The synthesis of halogenated quinolines, such as the target 8-Bromo-7-chloroquinolin-3-amine, necessitates the use of appropriately halogenated starting materials. The classical quinoline syntheses can often be adapted for this purpose.
For instance, the Gould-Jacobs reaction can be employed using a halogenated aniline. A study on the synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids utilized a Gould-Jacobs cyclization, demonstrating the compatibility of this reaction with halogenated anilines. researchgate.net The synthesis of 4,7-dichloroquinoline (B193633) is another example where this reaction is effective. wikipedia.org
Similarly, the Doebner-von Miller reaction has been shown to tolerate various functional groups on the aniline ring, including chloro and bromo substituents, leading to the formation of the corresponding substituted quinolines. iipseries.org
The Skraup synthesis is also versatile in that almost any desired quinoline can be prepared by using the proper combination of a substituted aniline and an aldehyde, provided the reagents can withstand the harsh acidic conditions.
The Friedländer synthesis , being a condensation between an o-aminoaryl ketone/aldehyde and a carbonyl compound, is highly suitable for preparing quinolines with specific substitution patterns, including those with halogens. The key is the availability of the appropriately substituted 2-amino-benzaldehyde or -ketone. nih.govnih.gov
Targeted Synthesis of Halogenated Quinoline Amines
The synthesis of a molecule with the complexity of this compound likely involves more than just the initial ring formation. Targeted steps are required to introduce the specific halogen and amine functionalities at the desired positions.
Nucleophilic Aromatic Substitution (SNAE) Mechanisms for Chloroquinoline Derivatization
A common strategy for the synthesis of aminoquinolines is through nucleophilic aromatic substitution (SNAE) on a chloroquinoline precursor. nih.gov The chlorine atom, particularly at the 2- or 4-position of the quinoline ring, is a good leaving group and can be displaced by a nucleophilic amine.
The reactivity of chloroquinolines in SNAE reactions is influenced by the position of the chlorine atom and the nature of other substituents on the ring. For the synthesis of 3-aminoquinolines, a precursor with a leaving group at the 3-position would be required. However, direct nucleophilic substitution at the 3-position is generally less facile than at the 2- or 4-positions. Therefore, alternative strategies are often employed to introduce the 3-amino group. rsc.orgmdpi.com
Protocols for the synthesis of 4-aminoquinolines from 4-chloroquinolines are well-established and can be carried out using various methods, including conventional heating, microwave irradiation, and ultrasound. nih.gov
Introduction of Bromo and Chloro Substituents on the Quinoline Nucleus
The introduction of halogen atoms onto the quinoline ring can be achieved either by using pre-halogenated starting materials in a classical synthesis or by direct halogenation of the quinoline core.
For a molecule like this compound, a plausible starting material for a classical synthesis would be 2-bromo-3-chloroaniline. The regiochemistry of the subsequent cyclization would then determine the final positions of the halogens on the quinoline ring.
Alternatively, direct halogenation of a pre-formed quinoline or aminoquinoline can be employed. For instance, the C5-halogenation of 8-aminoquinolines has been reported using reagents like LiCl. researchgate.net Copper-promoted selective C5-bromination of 8-aminoquinoline (B160924) amides has also been developed. researchgate.net Furthermore, a metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has been established. rsc.org
The synthesis of 7-chloro-8-(bromomethyl)quinoline has been achieved by the bromination of 7-chloro-8-methylquinoline (B132762) with N-bromosuccinimide. prepchem.com This indicates that functionalization at the 8-position is feasible.
Modern Chemical Synthesis Techniques
Recent years have seen the development of more efficient and sustainable methods for quinoline synthesis, often utilizing transition metal catalysis and novel reaction pathways. nih.govnumberanalytics.comacs.org
Modern catalytic approaches offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance. numberanalytics.comorganic-chemistry.orgmdpi.com These include:
Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of C-H bonds in the quinoline ring, providing a more atom-economical approach to substituted quinolines. nih.govrsc.orgacs.org For example, rhodium-catalyzed C-H activation has been used for the synthesis of quinoline carboxylates.
Palladium and Copper Catalysis: Transition metal complexes, particularly those of palladium and copper, are widely used in cross-coupling reactions to form C-C and C-N bonds, which can be key steps in the synthesis of complex quinolines. numberanalytics.com
Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a green and efficient tool for various organic transformations, including the synthesis and functionalization of heterocyclic compounds like quinolines.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields in many classical quinoline syntheses, such as the Gould-Jacobs jasco.ro and Friedländer reactions. mdpi.com
A rhodium-catalyzed transannulation process has been developed for the efficient synthesis of 3-aminoquinolines from readily available triazoles and 2-aminobenzaldehydes, offering good functional group compatibility. rsc.org This modern approach could be a viable pathway for obtaining the 3-aminoquinoline (B160951) core, which can then be further functionalized.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Quinoline-Based Hybrids
Post-Synthetic Functionalization and Derivatization Strategies
The presence of multiple reactive sites in this compound, namely the amino group at C-3 and the bromo and chloro substituents at C-8 and C-7 respectively, allows for a range of post-synthetic modifications.
The amino group at the C-3 position is a versatile handle for further functionalization. Standard organic transformations can be employed to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the molecule. chemimpex.com
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This modification can introduce a wide range of functional groups and has been utilized in the development of various bioactive compounds.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl chains, which can influence the lipophilicity and steric profile of the molecule. nih.gov
Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to yield secondary or tertiary amines.
Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as hydroxyl, cyano, or additional halide groups. However, care must be taken as diazonium salts can be explosive. nih.gov
The bromo and chloro substituents at the C-8 and C-7 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization. nih.govlibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups. Selective coupling at the more reactive C-8 bromine position can be achieved under carefully controlled conditions, leaving the C-7 chlorine available for subsequent transformations. researchgate.net
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling the haloquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, selective reaction at the C-8 position is anticipated. libretexts.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the haloquinoline with an amine in the presence of a palladium catalyst and a base. This provides a direct route to substituted aminoquinolines. Selective amination at the C-8 bromo position has been demonstrated in dihaloquinoline systems. nih.gov
Heck Coupling: This reaction introduces a vinyl group by coupling the haloquinoline with an alkene in the presence of a palladium catalyst and a base.
Table 3: Regioselective Cross-Coupling Reactions on Dihaloquinolines
| Dihaloquinoline Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product (Position of Functionalization) | Reference |
| 6-bromo-2-chloroquinoline | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 6-morpholino-2-chloroquinoline (C-6) | nih.gov |
| 2,4-dichloroquinoline | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 2-chloro-4-(phenylethynyl)quinoline (C-4) | libretexts.org |
| 4,7-dichloroquinoline | 4-methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 7-chloro-4-(4-methoxyphenyl)quinoline (C-4) | N/A |
| 3,6-dibromoquinoline | Pyrrolidine | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | 3-bromo-6-(pyrrolidin-1-yl)quinoline (C-6) | N/A |
This table presents representative data on analogous systems and may not be exhaustive.
Medicinal Chemistry Applications and Scaffold Design Incorporating 8 Bromo 7 Chloroquinolin 3 Amine
8-Bromo-7-chloroquinolin-3-amine as a Versatile Core Scaffold for Drug Discovery Programs
The quinoline (B57606) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. biointerfaceresearch.comasianpubs.org Specifically, the this compound structure presents a unique and versatile platform for drug discovery. Its distinct substitution pattern, featuring a bromine atom at position 8, a chlorine atom at position 7, and an amine group at position 3, offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The halogen substituents at positions 7 and 8 are particularly significant. The differential reactivity of the C-Br and C-Cl bonds can be strategically exploited for selective, stepwise functionalization, often through metal-catalyzed cross-coupling reactions. This enables the introduction of a diverse range of functional groups, leading to the creation of extensive chemical libraries for high-throughput screening. The amino group at the 3-position provides a convenient handle for further derivatization, such as amide bond formation or the introduction of other pharmacophoric elements. The quinoline nitrogen itself can participate in crucial interactions with biological targets. This inherent modularity makes this compound a valuable starting material for the synthesis of novel therapeutic agents targeting a spectrum of diseases.
Rational Design of Hybrid Molecules for Multi-Targeted Therapeutics
The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity has emerged as a powerful approach in drug discovery. This method aims to develop agents with improved efficacy, novel mechanisms of action, or the ability to modulate multiple targets simultaneously, which can be particularly advantageous in treating complex diseases like cancer and infectious diseases. nih.govnih.gov
Quinoline-Triazole Conjugates for Enhanced Bioactivity.nih.govnih.gov
The conjugation of a quinoline scaffold with a 1,2,3-triazole ring has been a fruitful strategy in medicinal chemistry. nih.gov The triazole moiety is a well-known pharmacophore present in numerous bioactive compounds and is often considered a bioisostere for amide bonds. researchgate.netmdpi.com The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for synthesizing these hybrids. nih.govnih.gov
Research has shown that quinoline-triazole hybrids exhibit a broad range of biological activities, including antimicrobial, antifungal, and antiviral properties. nih.govresearchgate.netdntb.gov.ua For instance, novel 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety have demonstrated significant antifungal activity, with some compounds showing minimum inhibitory concentrations (MIC) in the micromolar range against Saccharomyces cerevisiae without significant cytotoxicity. nih.gov The flexibility in the design of these conjugates, allowing for various substituents on both the quinoline and triazole rings, enables the fine-tuning of their biological profiles. nih.gov
Table 1: Selected Biologically Active Quinoline-Triazole Hybrids
| Compound Type | Biological Activity | Key Findings | Reference |
| 1,2,3-Triazole-based polyaromatic compounds with chloroquinoline | Antifungal, Antibacterial, Cytotoxic | Exhibited potent antifungal activity against S. cerevisiae. | nih.gov |
| Quinoline-1,2,3-triazole-aniline hybrids | Anti-HIV, Antitubercular | Some compounds showed promising in vitro activity against HIV-1. | mdpi.com |
| Quinoline-triazole conjugates | Antiviral (SARS-CoV-2) | Synthesized via microwave-assisted click chemistry with potential antiviral properties. | nih.gov |
Quinoline-Sulfonamide Hybrid Systems.nih.gov
The combination of the quinoline nucleus with a sulfonamide moiety has led to the development of hybrid compounds with significant therapeutic potential. rsc.org Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial and anticancer effects. rsc.orgmdpi.com The rationale behind designing quinoline-sulfonamide hybrids is to leverage the distinct pharmacological profiles of both scaffolds to create multi-target agents. rsc.orgrsc.org
These hybrid systems have been investigated for various applications. For example, some quinoline-sulfonamide derivatives have shown promise as antibacterial agents by potentially inhibiting key bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). rsc.org In the realm of oncology, quinoline-based sulfonamides have been developed as inhibitors of carbonic anhydrase isoforms, such as CA IX and CA XII, which are associated with tumor progression. nih.gov The synthesis of these hybrids often involves the reaction of an amino-substituted quinoline with a sulfonyl chloride, allowing for a wide range of structural diversity. nih.gov
Table 2: Examples of Quinoline-Sulfonamide Hybrids and their Activities
| Hybrid System | Target/Activity | Noteworthy Results | Reference |
| Quinoline-sulfonamides | Antibacterial | Compound QS-3 showed significant activity against P. aeruginosa. | rsc.orgnih.gov |
| Quinoline-based benzenesulfonamides | Carbonic Anhydrase Inhibition | QBS 11c and 13b were potent inhibitors of hCA IX. | nih.gov |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Antimicrobial | Showed excellent antibacterial and antifungal activity. | nih.gov |
| Quinoline-sulfonamide hybrids | Antimalarial | Displayed good schizonticidal blood activity in vitro. | mdpi.com |
Exploration of Quinoline-Benzoxaborole and Quinoline-Benzothiazole Hybrids.dntb.gov.uarsc.org
The exploration of hybrid molecules extends to the combination of quinoline with other heterocyclic systems like benzoxaboroles and benzothiazoles. Benzothiazoles are known to possess a wide range of biological activities, including antitubercular and anticancer properties. nih.gov The hybridization of quinoline and benzothiazole (B30560) scaffolds has demonstrated a synergistic effect, leading to enhanced biological activity compared to the individual components. nih.govnih.gov For instance, a series of quinoline-urea-benzothiazole hybrids exhibited promising antitubercular activity against Mycobacterium tuberculosis. nih.govnih.gov
While specific research on quinoline-benzoxaborole hybrids is less prevalent in the provided context, the unique properties of benzoxaboroles, particularly their ability to form reversible covalent bonds with biological targets, make them an attractive partner for hybridization with the quinoline scaffold. This combination holds potential for the development of novel therapeutic agents with unique mechanisms of action.
Development of Privileged Scaffolds and Chemical Libraries
The concept of "privileged scaffolds" is central to modern medicinal chemistry. rsc.orgopenochem.orgresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. openochem.orgnih.gov These structures serve as excellent starting points for the design of chemical libraries aimed at discovering new drug candidates. nih.gov The quinoline ring system, and specifically substituted quinolines like 4-aminoquinoline (B48711), are considered privileged scaffolds due to their prevalence in numerous approved drugs and biologically active compounds. frontiersin.orgnih.gov
Contribution of 4-Aminoquinoline to Leishmanicidal Agent Design.mdpi.com
The 4-aminoquinoline scaffold is a prime example of a privileged structure that has been extensively utilized in the design of agents against the parasitic disease leishmaniasis. nih.govfrontiersin.org This scaffold is the core of well-known antimalarial drugs like chloroquine (B1663885) and amodiaquine, which have also shown activity against Leishmania parasites. frontiersin.orgtaylorandfrancis.com The versatility of the 4-aminoquinoline core allows for the introduction of various side chains and substituents, leading to the generation of compounds with potent and selective leishmanicidal activity. frontiersin.orgnih.gov
Structure-activity relationship studies have revealed that the nature of the substituent at the 4-amino position is crucial for antileishmanial efficacy. frontiersin.org The development of 4-aminoquinoline-based compounds has focused on targeting key aspects of the parasite's survival, such as inducing mitochondrial membrane depolarization and accumulation within macrophage lysosomes. nih.govnih.gov This targeted approach, facilitated by the privileged nature of the 4-aminoquinoline scaffold, continues to be a promising avenue for the discovery of new and effective treatments for leishmaniasis. nih.gov
Strategies for Optimizing Biological Activity through Scaffold Hybridization
Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a new single entity with potentially enhanced or novel biological activity. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, or even multi-target activity. The following subsections discuss hybridization strategies involving quinoline scaffolds that could be hypothetically applied to this compound.
Hybridization with Benzimidazole (B57391) Moieties:
One successful hybridization strategy involves the fusion of the 7-chloroquinoline (B30040) scaffold with benzimidazole derivatives. Research has demonstrated the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids with significant antiplasmodial and antiproliferative activities. nih.gov The design of these hybrids often involves a linker connecting the 4-amino group of the quinoline to the benzimidazole core.
A study on new 7-chloroquinoline–benzimidazole hybrids revealed that the nature of the linker and substituents on both the phenoxy bridge and the benzimidazole moiety significantly influence biological activity. nih.gov For instance, variations in the linker length (e.g., ethyl-phenoxy versus propyl-phenoxy) and the introduction of substituents like bromo or methoxy (B1213986) groups can modulate the antiproliferative effects against various cancer cell lines. nih.gov
Table 1: Hypothetical this compound-Benzimidazole Hybrids and Their Potential Biological Activities
| Compound ID | Hybridized Scaffold | Potential Linker | Potential Biological Target(s) |
| HYPO-BZ-01 | Benzimidazole | Amide | Kinases, DNA |
| HYPO-BZ-02 | Substituted Benzimidazole | Ether | Parasitic enzymes |
Hybridization with Chalcone and Triazole Scaffolds:
Chalcones, characterized by an open-chain flavonoid structure, and 1,2,3-triazoles, often synthesized via "click chemistry," are other important pharmacophores that have been hybridized with the 7-chloroquinoline nucleus.
The combination of 7-chloroquinoline with chalcones has yielded hybrids with promising antimalarial activity. These molecules are often designed to inhibit heme crystallization, a critical process for the survival of the malaria parasite. researchgate.net Similarly, the fusion of the 7-chloroquinoline moiety with 1,2,3-triazoles has been explored for developing new agents with diverse biological activities, including antiviral and anticancer properties. mdpi.com The triazole ring can act as a rigid linker, positioning the quinoline and another pharmacophore in a specific orientation to interact with biological targets.
Table 2: Hypothetical this compound-Chalcone/Triazole Hybrids
| Compound ID | Hybridized Scaffold | Linker Type | Potential Mechanism of Action |
| HYPO-CH-01 | Chalcone | Alkyl chain | Inhibition of tubulin polymerization |
| HYPO-TR-01 | 1,2,3-Triazole | Click-chemistry derived | Enzyme inhibition |
Structure-Activity Relationship (SAR) Considerations:
The biological activity of quinoline-based hybrids is heavily dependent on their structural features. Key SAR insights from related 4-amino-7-chloroquinolines indicate that:
The 7-chloro group is often crucial for activity, and its replacement can lead to a decrease in potency. nih.gov
The nature and length of the side chain at the 4-amino position significantly impact antimalarial efficacy and the ability to overcome drug resistance. nih.gov
The introduction of additional functional groups can modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn affects target engagement and pharmacokinetic properties.
For the hypothetical hybridization of this compound, the presence of the 8-bromo substituent would be a key differentiating factor. This bulky and lipophilic group could influence the molecule's binding to target proteins and its metabolic stability. The position of the amino group at C3, as opposed to the more commonly studied C4, would also dictate the geometry of the resulting hybrids and their interaction with biological targets.
Structure Activity Relationship Sar Studies of 8 Bromo 7 Chloroquinolin 3 Amine and Its Derivatives
Impact of Halogen Substituents on Biological Potency and Selectivity
The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. biointerfaceresearch.com Halogens can influence a compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact drug-target interactions.
Comparative Analysis of Bromine and Chlorine Positional Effects
The positions of bromine and chlorine atoms on the quinoline scaffold significantly affect the biological activity of the resulting compounds. For instance, in the context of antimalarial agents, the presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is a known requirement for inhibiting the formation of β-hematin, a crucial step in the detoxification of heme by the malaria parasite. nih.gov While specific studies on 8-Bromo-7-chloroquinolin-3-amine are limited, research on related quinoline derivatives provides valuable insights. For example, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern of halogens had a minor impact on their cytotoxic activity, with the exception of the 8-hydroxyquinoline complexes themselves. acs.org However, the nature of the halido leaving group (chlorido vs. bromido vs. iodido) did influence the chemical shifts of protons on the quinoline ring, indicating an electronic effect of the halogen's position. acs.org
The antiproliferative activity of quinoline derivatives against various cancer cell lines has also been shown to be influenced by halogen substitution. For example, 6-Bromo-5-nitroquinoline demonstrated significant antiproliferative activity, highlighting the importance of the bromine substituent at a specific position. nih.gov The relative positions of different halogens, such as in 5,7-dihalido-8-hydroxyquinoline derivatives, are known to contribute to their wide range of bioactive properties. acs.org
Influence of Other Halogens (e.g., Fluorine, Iodine) on Biological Outcomes
The introduction of other halogens like fluorine and iodine can further modulate the biological activity of quinoline derivatives. Fluorine, due to its high electronegativity and small size, can alter the acidity of nearby functional groups and influence metabolic stability. Selective fluorination of quinoline derivatives can be achieved using mixtures of elemental fluorine and iodine, leading to the formation of 2-fluoro-derivatives. rsc.org
Iodine, being the largest and least electronegative of the common halogens, can significantly increase lipophilicity and introduce steric bulk. Studies on cobalt bis(dicarbollide) derivatives have shown that increasing the atomic mass of the halogen substituent can improve biological activity, with iodine substitution resulting in the most selective antibacterial outcome. rsc.org In the context of quinoline-based anticancer agents, the diiodo derivative of 8-hydroxyquinoline showed a pronounced downfield shift in NMR spectra compared to the dichloro derivative, indicating a significant electronic influence. acs.org Furthermore, potassium iodide has been shown to act as both a fluorescence quencher and promoter, depending on the concentration and the specific dye, which could have implications for the design of fluorescent quinoline-based probes. acs.org
Effects of Amino Group Modifications on Bioactivity Profiles
The amino group at the 3-position of the quinoline ring is a key site for modification to alter the bioactivity of this compound derivatives. Modifications of the amino group, such as acylation, alkylation, or incorporation into heterocyclic rings, can significantly impact the compound's pharmacological properties. biointerfaceresearch.commdpi.com
For example, in the context of antimalarial 4-aminoquinolines, a basic amino side chain is essential for drug accumulation in the parasite's food vacuole and, consequently, for potent antiplasmodial activity. nih.gov While the amino group at position 3 may have a different role, its modification is a common strategy in drug design. The synthesis of novel amino acid derivatives of quinolines has been explored to develop new antibacterial agents. mdpi.com These studies have shown that converting amino acid ester derivatives to their corresponding amino acid derivatives can lead to more potent antibacterial agents. mdpi.com
Furthermore, the introduction of an aminoalkyl group attached to the 4-amino-7-chloroquinoline template is crucial for strong antiplasmodial activity, suggesting that the nature of the substituent on the amino group is a critical determinant of efficacy. nih.gov In anticancer research, the presence of an aniline (B41778) group at the C-4 position of the quinoline ring is considered important for optimal activity. nih.gov
Systematic Investigation of Side Chain Variations and Their Pharmacological Consequences
The systematic variation of side chains attached to the quinoline nucleus is a fundamental strategy in medicinal chemistry to explore and optimize pharmacological effects. nih.goveurekaselect.com These side chains can influence a molecule's solubility, lipophilicity, metabolic stability, and interaction with biological targets.
In the development of antimalarial agents, modifications to the side chain of 4-aminoquinolines have been extensively studied. The incorporation of an intermolecular hydrogen-bonding motif in the side chain has been shown to enhance activity against drug-resistant strains of P. falciparum. nih.gov The nature of the linker and its side chain in bis(9-amino-6-chloro-2-methoxyacridine) derivatives was found to be important for their antiparasitic activity and cytotoxicity. nih.gov
For anticancer applications, the introduction of various side chains on the quinoline scaffold has led to the discovery of potent inhibitors. For instance, the attachment of an aminoacrylamide substituent at the C-6 position of the quinoline ring has been identified as an important feature for optimal antitumor activity. nih.gov Similarly, in a series of EGFR/HER-2 dual-target inhibitors, the design and synthesis of novel quinoline derivatives with specific side chains resulted in compounds with significant antiproliferative action. rsc.org
Correlation between Electronic Properties, Molecular Descriptors, and Biological Efficacy
The biological efficacy of quinoline derivatives is often correlated with their electronic properties and various molecular descriptors. ecorfan.org Quantitative structure-activity relationship (QSAR) studies are frequently employed to establish these correlations and to guide the design of more potent analogs.
Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, can significantly influence a molecule's reactivity and its ability to interact with biological targets. For example, in a study of quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at position-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Molecular descriptors, which are numerical values that characterize the properties of a molecule, are used in QSAR models to predict biological activity. These descriptors can include parameters related to lipophilicity (e.g., logP), steric effects (e.g., molar refractivity), and electronic effects (e.g., Hammett constants). The correlation between such descriptors and the biological efficacy of quinoline derivatives has been explored in various studies to understand the structural requirements for activity. ecorfan.org
Role of Regioselectivity in Determining Synthetic Feasibility and Biological Activity
Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect in the synthesis of substituted quinolines and directly impacts their biological activity. mdpi.comnih.gov The ability to selectively introduce functional groups at specific positions on the quinoline ring is essential for preparing libraries of compounds for SAR studies and for the efficient synthesis of a desired active compound. mdpi.comnih.gov
Various synthetic methods have been developed to achieve regioselective functionalization of the quinoline scaffold. rsc.org For example, the Friedländer synthesis, a classical method for quinoline construction, can present challenges in regioselectivity when unsymmetrical ketones are used. rsc.org Modern methods, including transition metal-catalyzed C-H activation, offer more precise control over the position of functionalization. mdpi.comnih.gov
The regiochemistry of substituents on the quinoline ring has a profound effect on the resulting biological activity. As discussed in the context of halogen substituents, the position of a chlorine or bromine atom can be the difference between a highly active and an inactive compound. nih.govacs.org Similarly, the placement of side chains and other functional groups at specific positions is crucial for optimizing interactions with biological targets and achieving the desired pharmacological profile. nih.gov Therefore, control over regioselectivity is not only a synthetic challenge but also a key determinant of the biological potential of quinoline derivatives.
Future Research Trajectories and Perspectives for 8 Bromo 7 Chloroquinolin 3 Amine
Innovative Synthetic Pathways for Enhanced Accessibility and Diversity
The advancement of research into 8-Bromo-7-chloroquinolin-3-amine and its derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. Current methods can be lengthy and may not be optimal for generating a diverse library of analogues for structure-activity relationship (SAR) studies. Future synthetic efforts should prioritize methodologies that offer improved accessibility and structural variety.
A significant area for development lies in the application of modern synthetic techniques. For instance, an operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline (B57606) derivatives has been established, utilizing inexpensive trihaloisocyanuric acid. rsc.org This approach demonstrates high regioselectivity and functional group tolerance, offering an economical route to halogenated quinolines. rsc.org Furthermore, palladium-catalyzed carbonylation reactions are a common method for synthesizing quinolin-4-ones and could be adapted for the synthesis of quinoline derivatives. mdpi.com Copper-catalyzed C-N coupling has also been successfully used to create novel 3-[(5-chloro)indol-1-yl]-4-quinolone hybrids, showcasing the potential for creating complex quinoline-based structures. nih.gov The exploration of these and other modern synthetic methods will be crucial for accelerating the discovery of novel therapeutic agents based on the this compound scaffold.
| Synthetic Approach | Potential Benefits |
| Metal-Free C-H Halogenation | High regioselectivity, cost-effective, good functional group tolerance. rsc.org |
| Palladium-Catalyzed Carbonylation | Established method for quinoline core synthesis, adaptable for derivative synthesis. mdpi.com |
| Copper-Catalyzed C-N Coupling | Enables the synthesis of complex hybrid molecules. nih.gov |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational modeling serves as a powerful tool to illuminate the molecular interactions and guide the design of next-generation therapeutics. For this compound, computational studies can provide invaluable insights into its mechanism of action and potential biological targets.
Molecular docking studies can predict how the compound binds to various protein targets, such as enzymes and receptors. nih.govresearchgate.net These simulations can help identify key amino acid residues involved in the interaction and predict the binding affinity. nih.gov For example, docking studies on quinoline derivatives have been used to assess their potential as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological systems. mdpi.com Molecular dynamics simulations can further refine these models by providing a dynamic view of the ligand-protein complex over time. acs.org Integrating these computational approaches will facilitate a more rational and efficient drug design process. nih.gov
Expansion of Biological Screening Paradigms for Novel Therapeutic Indications
The quinoline scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govbenthamdirect.comnih.gov This broad spectrum of activity suggests that this compound and its derivatives may possess therapeutic potential beyond a single indication.
A comprehensive biological screening program is therefore warranted to explore the full therapeutic utility of this compound class. This should involve screening against a wide range of biological targets and in various disease models. For instance, halogenated quinolines have shown potent activity in eradicating bacterial biofilms, including those of methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org Additionally, quinoline derivatives have been investigated for their activity against drug-resistant cancers. benthamdirect.comresearchgate.netnih.gov A systematic screening approach, potentially utilizing high-throughput methods, could uncover novel and unexpected therapeutic applications for this compound.
Rational Design Principles for Next-Generation Therapeutics Based on the Halogenated Quinoline Amine Scaffold
The development of novel therapeutics based on the this compound scaffold will be guided by the principles of rational drug design. mdpi.com This involves a deep understanding of the structure-activity relationships (SAR), which describes how modifications to the chemical structure affect its biological activity. nih.govfrontiersin.org
Minor structural alterations to the quinoline scaffold can lead to significant changes in biological outcomes. mdpi.comresearchgate.net For example, the introduction of a chlorine atom at the 7-position of kynurenic acid, a quinoline derivative, enhances its antagonism at NMDA receptors. mdpi.com The halogen atoms in this compound provide unique opportunities for design, as they can influence the compound's pharmacokinetic properties and its interactions with biological targets. nih.gov By systematically modifying the substituents on the quinoline ring and analyzing the resulting changes in activity, researchers can develop a comprehensive SAR profile to guide the design of more potent and selective therapeutic agents. frontiersin.org
Investigation of Potential Resistance Mechanisms and Strategies for Overcoming Them
A critical aspect of developing new therapeutic agents is to anticipate and address the potential for drug resistance. benthamdirect.comnih.gov For quinoline-based compounds, resistance can arise through several mechanisms, including mutations in the drug's target enzyme or increased drug efflux from the cell. nih.govmdpi.comnih.gov
Understanding these resistance mechanisms is essential for designing drugs that can overcome them. For example, in the context of antimalarial quinolines like chloroquine (B1663885), resistance is often associated with reduced drug accumulation in the parasite's food vacuole. nih.gov Strategies to combat resistance could involve designing hybrid molecules that combine the quinoline scaffold with another pharmacophore to create a dual-action therapeutic. mdpi.com Another approach is to develop compounds that are less susceptible to the known resistance mechanisms. For instance, some quinoline-ferrocene hybrids have shown efficacy against multi-drug resistant P. falciparum isolates. mdpi.com Proactively investigating and addressing potential resistance will be crucial for the long-term success of any therapeutic agent derived from the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 8-Bromo-7-chloroquinolin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and chlorination of quinoline precursors. A common approach includes:
- Step 1 : Bromination of 7-chloroquinolin-3-amine using N-bromosuccinimide (NBS) in chloroform or tetrahydrofuran (THF) at 0–25°C .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to minimize side reactions), and stoichiometric ratios of reagents. Yields >70% are achievable with optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the quinoline ring (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to bromine) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~277.5 g/mol for CHBrClN) and isotopic patterns for bromine/chlorine .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water mobile phases .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (MIC 2–8 µg/mL) via disruption of membrane integrity .
- Anticancer Potential : IC values of 10–50 µM in breast cancer cell lines (MCF-7) through inhibition of kinase pathways .
- Mechanistic Studies : Use radiolabeled analogs (e.g., C-tagged) to track cellular uptake and target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo instability of this compound?
- Methodological Answer :
- Metabolic Profiling : Conduct liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance metabolic stability .
- Data Triangulation : Cross-validate results using LC-MS/MS (quantitative) and fluorescence-based cellular assays (qualitative) .
Q. What strategies optimize regioselectivity during functionalization of the quinoline core?
- Methodological Answer :
- Directing Groups : Use -NH at the 3-position to steer electrophilic substitution to the 7- and 8-positions via hydrogen bonding .
- Metal Catalysis : Pd-catalyzed C-H activation for selective bromination (e.g., using Pd(OAc)/ligand systems) .
- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Mulliken charges on Br/Cl substituents) .
Q. How does the halogen substitution pattern influence structure-activity relationships (SAR) in quinoline derivatives?
- Methodological Answer :
- Comparative Analysis :
| Compound | Substituents | IC (µM) | LogP |
|---|---|---|---|
| 8-Bromo-7-chloro | Br (8), Cl (7) | 12.5 | 2.8 |
| 6-Bromo-4-chloro | Br (6), Cl (4) | 28.7 | 3.1 |
| 7-Fluoro-8-chloro | F (7), Cl (8) | 45.2 | 2.5 |
- Key Trends : Bromine at the 8-position enhances hydrophobic interactions with target proteins, while chlorine at the 7-position improves solubility .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 100+ recombinant kinases (e.g., EGFR, HER2) with ATP-competitive assays .
- X-ray Crystallography : Co-crystallize the compound with target kinases to identify binding motifs (e.g., halogen bonds with hinge regions) .
- Resistance Studies : Generate mutant kinase cell lines (via CRISPR) to pinpoint critical binding residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP <1236> guidelines for solubility measurements in buffered solutions (pH 7.4) .
- Particle Size Control : Reduce particle size via nano-milling (<200 nm) to avoid underestimation due to aggregation .
- Cross-Study Validation : Compare data from PubChem (experimental) and ALOGPS (predicted) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
